(S)-1-Benzyl-3-ethylpiperazine

Descripción general

Descripción

Molecular Structure Analysis

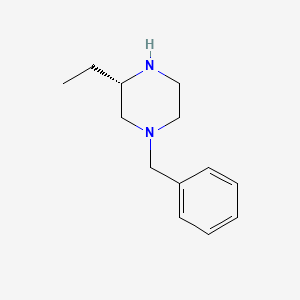

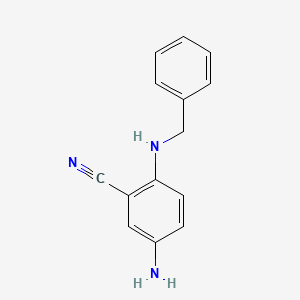

The molecular formula of “(S)-1-Benzyl-3-ethylpiperazine” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Physical And Chemical Properties Analysis

The molecular formula of “(S)-1-Benzyl-3-ethylpiperazine” is C13H20N2 . The average mass is 204.311 Da and the monoisotopic mass is 204.162643 Da .Aplicaciones Científicas De Investigación

1. Oxidized Derivatives Preparation

(S)-1-Benzyl-3-ethylpiperazine has been involved in the preparation of oxidized derivatives of 1-ethylsulfonylpiperazine, which showed potential as an antishock agent. Derivatives with carboxymethyl and hydroxyethyl groups were synthesized, demonstrating the versatility of (S)-1-Benzyl-3-ethylpiperazine in creating pharmacologically relevant compounds (Foye & Fedor, 1959).

2. Catalysis in Asymmetric Reactions

This compound has been used in the development of bifunctional aza-bis(oxazoline) copper catalysts for enantioselective Henry reactions. It was observed that (S)-1-Benzyl-3-ethylpiperazine-functionalized catalysts enhanced both the rate and enantioselectivity of these reactions, indicating its potential in asymmetric catalysis (Lang, Park, & Hong, 2010).

3. Antimicrobial Activity

Research on novel benzoxazole compounds incorporating (S)-1-Benzyl-3-ethylpiperazine has shown promising antimicrobial activity, especially against P. aeruginosa. This highlights its potential in the development of new antimicrobial agents (Temiz-Arpaci et al., 2021).

4. Structural Studies in Pharmaceutical Chemistry

Structural analysis of related compounds, like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, which are closely related to (S)-1-Benzyl-3-ethylpiperazine, has been crucial in understanding their conformation and biological activities. This kind of research is vital in drug design and pharmaceutical chemistry (Ozbey, Kuş, & Göker, 2001).

5. Novel Synthesis Routes

(S)-1-Benzyl-3-ethylpiperazine has also played a role in synthesizing novel chemical structures like the 1,4-benzoxazine derivatives. These derivatives have shown activity influencing intracellular calcium, which can have significant implications in various biological processes (Bourlot et al., 1998).

6. Tuberculostatic Activity

Research on 1,1-bis-methylthio-2-nitro-ethene derivatives, which involved reactions with 1-phenylpiperazine, a compound similar to (S)-1-Benzyl-3-ethylpiperazine, showed significant tuberculostatic activity. This illustrates the potential for these types of compounds in treating tuberculosis and related diseases (Foks et al., 2005).

7. NMR Spectroscopy Applications

(S)-1-Benzyl-3-ethylpiperazine derivatives have been explored as chiral solvating agents in NMR spectroscopy, aiding in the study of molecular structures and interactions (Wagger et al., 2007).

Safety And Hazards

“(S)-1-Benzyl-3-ethylpiperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

(3S)-1-benzyl-3-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPKPBTULPZITK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590520 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-3-ethylpiperazine | |

CAS RN |

324750-04-1 | |

| Record name | (3S)-1-Benzyl-3-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

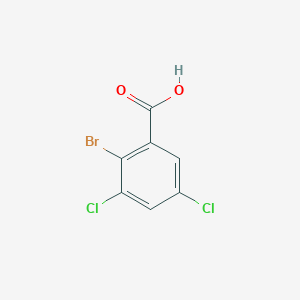

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)